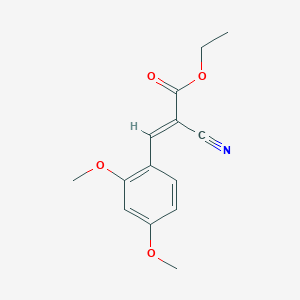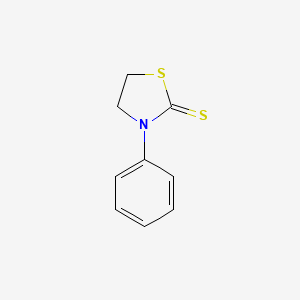![molecular formula C13H16N2 B12010544 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12010544.png)
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a complex organic compound with the molecular formula C13H16N2 It is a derivative of azepinoindole, characterized by a hexahydroazepine ring fused to an indole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure . This intermediate can then undergo further reactions to yield the desired azepinoindole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other reducible groups within the molecule.
Substitution: This can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could produce halogenated compounds.
Aplicaciones Científicas De Investigación
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: Its applications are more limited but could include use in the synthesis of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit nicotinic acetylcholine receptors (nAChRs) by non-competitive mechanisms . This inhibition can affect neurotransmission and has implications for treating neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2-Methyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole
- 6-Methyl-6H-indolo(2,3-b)quinoxaline
- Ethyl 5-methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylate
Uniqueness
2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its hexahydroazepine ring fused to an indole structure distinguishes it from other similar compounds, potentially offering unique pharmacological properties .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-methyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-4-7-13-11(9-15)10-5-2-3-6-12(10)14-13/h2-3,5-6,14H,4,7-9H2,1H3 |
Clave InChI |
WGVSPPPAPBTTFU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2=C(C1)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12010475.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12010490.png)
![5-(4-methoxyphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010495.png)
![3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12010502.png)







![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010539.png)
